REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([NH:14][CH2:15][CH2:16][CH2:17][CH2:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]([CH2:29][CH3:30])([CH3:28])[CH3:27])=[CH:22][C:21]=1[C:31]([CH2:34][CH3:35])([CH3:33])[CH3:32])=[O:13].[C:36]1([N:42]2[C:46]([S:47]Cl)=[N:45][N:44]=[N:43]2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>C(Cl)(Cl)(Cl)Cl>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([S:47][C:46]2[N:42]([C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)[N:43]=[N:44][N:45]=2)=[CH:4][C:3]=1[C:12]([NH:14][CH2:15][CH2:16][CH2:17][CH2:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]([CH2:29][CH3:30])([CH3:27])[CH3:28])=[CH:22][C:21]=1[C:31]([CH2:34][CH3:35])([CH3:33])[CH3:32])=[O:13]
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Name
|
|
Quantity
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47.6 g
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Type
|
reactant
|
Smiles
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OC1=C(C=CC2=CC=CC=C12)C(=O)NCCCCOC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC
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Name
|
|
Quantity
|
21 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)N1N=NN=C1SCl
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was refluxed overnight
|
Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The solid was recrystallized from 500 ml of acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C2=CC=CC=C12)SC1=NN=NN1C1=CC=CC=C1)C(=O)NCCCCOC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |